Benzoylacetonitrile
Overview
Description
Synthesis Analysis
The synthesis of benzoylacetonitrile and related compounds involves several strategies, including conventional multistep processes and one-pot, atom economy procedures that align with green chemistry principles. These methods utilize simple reagents and aim for high yield and selectivity. The synthesis approaches often involve catalysis, such as palladium-catalyzed direct C–H arylation, which allows for the efficient functionalization of the benzoylacetonitrile molecule, offering pathways to diverse derivatives with potential biological and industrial applications (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of benzoylacetonitrile provides a foundation for its reactivity and properties. Its structure allows for interactions and transformations that are central to its role as a building block in organic synthesis. The electron-withdrawing nitrile group influences the chemical reactivity of the molecule, making it a candidate for nucleophilic addition reactions, while the benzoyl group can participate in electrophilic substitution reactions. This dual functionality is crucial for its application in the synthesis of complex molecules.
Chemical Reactions and Properties
Benzoylacetonitrile undergoes a variety of chemical reactions, including nucleophilic addition, condensation, and cycloaddition reactions. These reactions are pivotal in the synthesis of heterocyclic compounds and in modifications that enhance its utility in various applications. The chemical properties of benzoylacetonitrile, such as its reactivity towards bases and acids, are central to its use in organic synthesis (Seth, Purohit, & Chakraborti, 2018).
Scientific Research Applications
Synthesis of Pyridine Derivatives : Benzoylacetonitrile is used as a versatile tool for synthesizing pyridine derivatives, a class of organic compounds with significant pharmaceutical and chemical applications (Khidre & Abdel-Wahab, 2013).
Rh(III)-Catalyzed Cascade C-H Activation : This process using benzoylacetonitrile leads to the selective synthesis of naphthols and other complex organic structures, showcasing its potential in advanced organic synthesis (Hu et al., 2018).
Production of Heterocycles : Due to its high reactivity, benzoylacetonitrile serves as an effective precursor for the synthetic production of six-membered heterocycles, which are important in various chemical and pharmaceutical applications (Abdel-Wahab, El-Mansy, & Khidre, 2013).
Michael Addition Reactions : Benzoylacetonitrile is involved in Michael addition reactions to produce polyfunctionalized 4-alkyl-2-amino-4H-pyrans, a process important in the synthesis of complex organic compounds (Jiménez et al., 1995).
Anti-Inflammatory Activity : In pharmaceutical research, benzoylacetonitrile has shown potential anti-inflammatory activity in a rat arthritis model, indicating its potential therapeutic applications (Ridge et al., 1979).
Synthesis of (S)-β-Amino Acids : A nitrilase from Hoeflea phototrophica enables the efficient synthesis of (S)-β-phenylalanine from benzoylacetonitrile, suggesting its potential in biochemical applications (Zhang, Cai, & Xu, 2018).
One-Pot Synthesis Techniques : Benzoylacetonitrile is used in one-pot synthesis processes involving Pd-catalyzed carbonylation and decarboxylation, demonstrating its efficiency in streamlining chemical synthesis (Lee et al., 2016).
Biotransformations : The fungus Curvularia lunata can transform benzoylacetonitrile into α-alkyl β-hydroxy nitriles and γ-amino alcohols, showing high diastereo- and enantioselectivity, which is important in the production of chiral compounds (Gotor, Dehli, & Rebolledo, 2000).
properties
IUPAC Name |
3-oxo-3-phenylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRCIQAMTAINCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060629 | |
Record name | Benzenepropanenitrile, .beta.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylacetonitrile | |
CAS RN |
614-16-4 | |
Record name | Benzoylacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoylacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanenitrile, .beta.-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanenitrile, .beta.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZOYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFI9JB57H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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